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Compound of Interest

Compound Name: Diethyl malate

Cat. No.: B1220296 Get Quote

An in-depth guide to the application of diethyl malate in the formulation of flavors and

fragrances, prepared for researchers, scientists, and professionals in drug development. This

document provides detailed application notes, experimental protocols, and quantitative data to

support research and development efforts.

Application Notes
1. Introduction to Diethyl Malate

Diethyl malate (CAS No. 7554-12-3), the diethyl ester of malic acid, is a significant contributor

to flavor and fragrance profiles.[1] Unlike diethyl malonate, which serves primarily as a reactive

intermediate in organic synthesis, diethyl malate is valued for its direct application as a

flavoring agent due to its distinct sensory properties.[1][2] It is recognized as Generally

Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA),

holding FEMA number 2374, and is approved for use in food by global regulatory bodies like

the FDA (21 CFR 172.515) and JECFA.[3][4][5]

2. Sensory Profile and Applications

Diethyl malate imparts a complex, fruity, and sweet aroma profile. Its organoleptic

characteristics are described as having notes of apple, green fruit, and caramel with sweet,

wine-like, and brown sugar undertones.[1][2][6] This profile makes it a versatile ingredient for

enhancing and imparting specific notes in a variety of products.
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Flavor Industry: It is primarily used as a flavor enhancer in beverages, confectionery

(candies), baked goods, and ice cream to create or boost fruity, particularly apple-like,

profiles.[1]

Fragrance Industry: In fragrances, it can be used to add a mild, fruity, estery top note. The

recommended usage is up to 0.1% in the final fragrance concentrate.[2][6]

Cosmetics and Personal Care: It is sometimes incorporated into lotions and creams for its

mild fruity scent and emollient properties.[1]

3. Quantitative Data

The following tables summarize the key physicochemical properties and reported usage levels

for diethyl malate.

Table 1: Physicochemical Properties of Diethyl Malate

Property Value Reference

CAS Number 7554-12-3 [4]

FEMA Number 2374 [4][5]

Molecular Formula C₈H₁₄O₅ [5]

Molecular Weight 190.19 g/mol [5]

Appearance Colorless Liquid [2]

Specific Gravity 1.120 - 1.128 @ 25°C [2][6]

Refractive Index 1.436 - 1.446 @ 20°C [2][6]

Boiling Point 122-124°C @ 12 mmHg -

Flash Point 85°C (185°F) [2][6]

Table 2: Reported Usage and Intake Levels of Diethyl Malate
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Application/Metric Level (ppm) Reference

Beverages 5.5 [7]

Ice Cream, Ices 6.5 [7]

Candy 18 [7]

Baked Goods 44 [7]

Gelatins, Puddings 1.5 [7]

Fragrance Concentrate up to 1000 (0.1%) [2][6]

MSDI (EU) 0.0037 (mg/capita/day) [2][6]

Note: The food usage levels are based on a 1965 survey and may not reflect current practices.

Updated levels are available from FEMA upon request.[3]

Experimental Protocols
Protocol 1: Synthesis of Diethyl Malate via Fischer Esterification

This protocol describes the synthesis of diethyl malate from L-malic acid and ethanol using an

acid catalyst, a standard method for producing esters.

Materials:

L-Malic Acid (1.0 mol)

Absolute Ethanol (5.0 mol, excess)

Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (0.1 mol, catalyst)[8]

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Magnesium Sulfate (MgSO₄)

Toluene (for azeotropic removal of water, optional)
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Standard laboratory glassware for reflux, distillation, and extraction (round-bottom flask,

condenser, separatory funnel, etc.)

Procedure:

Combine L-malic acid and absolute ethanol in a round-bottom flask.

Slowly add the acid catalyst while stirring and cooling the flask in an ice bath.

Set up the apparatus for reflux. If using toluene, a Dean-Stark trap should be included.

Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete

(monitored by TLC or GC).

Cool the reaction mixture to room temperature.

Perform a solvent extraction by pouring the mixture into a separatory funnel with cold water

and an extraction solvent (e.g., diethyl ether).

Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the

acid catalyst), and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a

rotary evaporator.

Purify the crude diethyl malate by vacuum distillation to yield the final product.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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